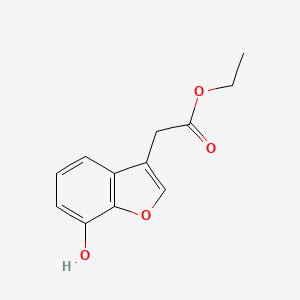

Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-15-11(14)6-8-7-16-12-9(8)4-3-5-10(12)13/h3-5,7,13H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLILZPOCXZBNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=COC2=C1C=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to alcohols.

Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzofuran-3-carboxylic acid derivatives, while reduction of the ester group can produce benzofuran-3-ylmethanol derivatives.

Scientific Research Applications

Chemistry

Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate serves as a building block in organic synthesis. Its derivatives are utilized in the development of more complex organic molecules, facilitating advancements in synthetic methodologies and materials science.

Biology

The compound exhibits significant biological activities , particularly in antimicrobial and anticancer research. Studies have shown that derivatives of benzofuran compounds can inhibit cell growth in various cancer cell lines, including hepatocellular carcinoma (HePG2) and breast cancer (MCF-7). For instance, a recent study demonstrated that certain benzofuran derivatives showed IC50 values ranging from 11 to 17 µM against HePG2 cells, indicating potent anticancer activity .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential against various diseases. Its derivatives have been investigated for their ability to inhibit key enzymes involved in cancer progression, such as PI3K and VEGFR-2. The compound's unique substitution pattern enhances its bioactivity, making it a candidate for drug development .

Anticancer Activity

A study assessed the cytotoxicity of this compound against multiple cancer cell lines. The results indicated that the compound induced cell cycle arrest at the G1/S phase and increased apoptosis rates in HePG2 cells. Specifically, 24.71% of cells were found in the pre-G1 phase after exposure to the compound for 48 hours, compared to only 1.95% in control cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HePG2 | 11–17 | Inhibition of PI3K and VEGFR-2 |

| MCF-7 | Variable | Induction of apoptosis and cell cycle arrest |

| PC3 | Variable | Targeting multiple signaling pathways |

Antimicrobial Activity

The antimicrobial efficacy of benzofuran derivatives has also been documented. Compounds similar to this compound exhibited significant inhibitory activity against various microorganisms. For example, certain derivatives demonstrated inhibition zones greater than those of standard antibiotics like ciprofloxacin .

Mechanism of Action

The mechanism of action of Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group at the C-7 position and the ester group at the C-2 position play crucial roles in its biological activity. These functional groups can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Structure and Reactivity

Key structural variations among benzofuran derivatives include differences in substituent groups (e.g., halogens, sulfinyl/sulfanyl groups, methyl/ethoxy chains) and their positions on the benzofuran ring. These modifications significantly alter physicochemical properties, crystal packing, and bioactivity.

Table 1: Comparative Analysis of Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate and Analogues

Crystal Packing and Non-Covalent Interactions

- Hydrogen Bonding : The 7-hydroxy group in the target compound likely participates in O–H···O hydrogen bonds, similar to carboxyl dimers in and . Sulfinyl/sulfanyl groups facilitate weak C–H···O interactions .

- π-π Interactions : Aromatic stacking (centroid-centroid distances: 3.743–3.841 Å) stabilizes crystal structures in halogenated and sulfinyl derivatives .

- C–H···π Interactions : Observed in ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, contributing to molecular packing .

Biological Activity

Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate is a derivative of benzofuran, a class of compounds recognized for their diverse biological activities, including anticancer, antibacterial, and antioxidant effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, biological effects, and relevant research findings.

Overview of this compound

- Chemical Formula : C₁₂H₁₂O₄

- CAS Number : 1432323-84-6

- Structure : The compound features a benzofuran ring with a hydroxy group and an ethyl acetate substituent, which contributes to its unique chemical properties.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Growth Inhibition : Benzofuran derivatives have been shown to inhibit cell growth by interfering with various cellular pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and leading to apoptosis in cancer cells.

- Interaction with Enzymes and Receptors : The compound likely interacts with specific enzymes and receptors, modulating their functions. This interaction can lead to the inhibition of microbial growth and induction of apoptosis in cancer cells .

- Antioxidant Activity : this compound exhibits antioxidant properties, which can protect cells from oxidative stress and damage caused by reactive oxygen species (ROS) .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound:

- In Vitro Studies : Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of HeLa and MDA-MB-231 cells with IC₅₀ values in the low micromolar range .

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 0.180 |

| MDA-MB-231 | 0.370 |

| A549 | >10 |

| HT-29 | >10 |

| MCF-7 | >10 |

Antibacterial Activity

This compound also demonstrates antibacterial properties:

- Minimum Inhibitory Concentration (MIC) : The compound has shown moderate activity against Gram-positive bacteria, with MIC values ranging from 16 to 64 µg/mL .

Case Studies

- Cancer Cell Apoptosis : A study involving K562 cells indicated that this compound induces apoptosis through mitochondrial pathways, leading to increased activity of caspases 3 and 7 after prolonged exposure .

- Antioxidant Effects : In another experimental setup, the compound was found to significantly reduce oxidative stress markers in cardiomyocytes subjected to ischemic conditions, demonstrating its potential cardioprotective effects .

Q & A

Q. What are the recommended synthetic routes for preparing Ethyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via alkaline hydrolysis of ester precursors. For example, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate was hydrolyzed using potassium hydroxide in water/methanol under reflux (yield: 82%) . Key parameters include:

- Reagent ratios : A 5:1 molar excess of KOH to ester ensures complete hydrolysis.

- Workup : Acidification to pH 1 with HCl precipitates the product, which is purified via column chromatography (ethyl acetate eluent).

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate (Rf ≈ 0.65) confirms reaction progress .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Data collection : Using Mo Kα radiation (λ = 0.71075 Å) at 173 K, achieving a data-to-parameter ratio >18:1 .

- Refinement : SHELXL (via SHELX suite) refines atomic coordinates with riding H-atom models. Typical R-factors are <0.05 .

- Visualization : ORTEP-3 or Mercury CSD generates thermal ellipsoid plots and analyzes packing interactions .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the solid-state properties of this compound?

In crystal lattices, O–H···O hydrogen bonds (2.60–2.75 Å) form centrosymmetric dimers, stabilizing the structure . Additionally, π-π interactions between benzofuran units (Cg···Cg distance: ~3.84 Å) contribute to layered packing . These interactions are analyzed using Mercury’s "Materials Module" to calculate packing similarity and void spaces .

Q. What analytical techniques resolve contradictions in spectroscopic data (e.g., NMR shifts for tautomeric forms)?

- NMR : For ambiguous proton environments (e.g., hydroxy groups), variable-temperature ¹H NMR distinguishes dynamic equilibria. Aromatic protons in benzofuran resonate at δ 7.1–7.7 ppm in CDCl₃ .

- IR : Carboxylic acid O–H stretches (~2500–3300 cm⁻¹) confirm deprotonation during hydrolysis .

- X-ray crystallography : Definitively assigns substituent positions when spectral overlap occurs .

Q. How can computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic (e.g., hydroxy group) and electrophilic (e.g., acetate carbonyl) sites.

- Docking studies : For bioactive analogs, molecular docking (AutoDock Vina) evaluates binding to enzymes like cyclooxygenase-2, leveraging the benzofuran scaffold’s planar rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.